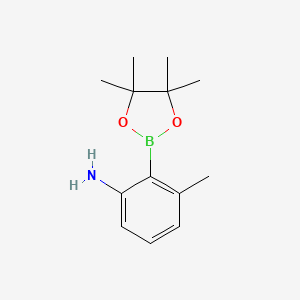

3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

Vue d'ensemble

Description

“3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline” is a chemical compound that contains a boron atom. It is related to the compound “(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene” which has a molecular weight of 204.07 .

Synthesis Analysis

The compound can be synthesized through borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts can also be used .Molecular Structure Analysis

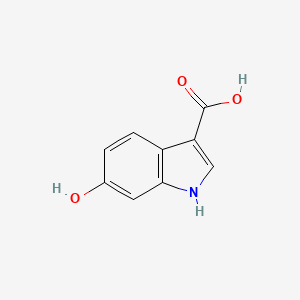

The molecular formula of the compound is C12H18BNO2 . The compound is related to “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” which has a molecular weight of 127.98 .Chemical Reactions Analysis

The compound can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis

The compound is related to “(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene” which has a density of 0.99±0.1 g/cm3 (Predicted), a melting point of 27-31°C (lit.), a boiling point of 130°C/20mmHg (lit.), and a refractive index of 1.49 .Applications De Recherche Scientifique

Borylation Reactions

This compound is utilized in borylation reactions, where it acts as a borylating agent to introduce boron into organic molecules . This is particularly useful in the synthesis of boronic esters, which are pivotal intermediates in various organic reactions, including Suzuki-Miyaura cross-coupling reactions.

Hydroboration of Alkynes and Alkenes

It serves as a reagent for the hydroboration of alkynes and alkenes . This process is essential for converting unsaturated carbon-carbon bonds into more reactive organoborane compounds, which can then be further transformed into alcohols, amines, or other functional groups.

Synthesis of Pinacol Benzyl Boronate

The compound is involved in the synthesis of pinacol benzyl boronate through the borylation at the benzylic C-H bond of alkylbenzenes . This reaction is catalyzed by palladium and is significant for the formation of boronate complexes used in medicinal chemistry and material sciences.

Drug Research and Enzyme Inhibition

In drug research, derivatives of this compound are explored as potential enzyme inhibitors or ligand-based drugs . They have applications in treating various conditions, including tumors, microbial infections, and as components of anticancer drugs.

Asymmetric Hydroboration

This compound is used in asymmetric hydroboration reactions to produce chiral allenyl boronates . These chiral compounds are valuable in the synthesis of optically active pharmaceuticals and agrochemicals.

Coupling Reactions

It is also employed in coupling reactions with aryl iodides in the presence of copper catalysts to form aryl boronates . Aryl boronates are important intermediates in organic synthesis and are used in the preparation of a wide range of aromatic compounds.

Mécanisme D'action

Target of Action

Similar compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to be used for borylation at the benzylic c-h bond of alkylbenzenes .

Mode of Action

The compound interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it forms pinacol benzyl boronate . It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes .

Biochemical Pathways

It’s known that the compound can participate in the suzuki-miyaura coupling reaction , which is a type of cross-coupling reaction, used in organic chemistry to synthesize carbon-carbon bonds.

Pharmacokinetics

The compound is soluble in hot methanol , which could potentially influence its bioavailability.

Result of Action

It’s known that the compound can induce the decomposition of pf6 to form a dense and robust solid electrolyte interface (sei) rich in lif, which is used to suppress lithium dendrite growth .

Action Environment

The compound is stable under inert gas and should be stored in a cool, dry place below 15°C . It’s insoluble in water , which could influence its action, efficacy, and stability in aqueous environments. The compound’s action could also be influenced by the presence of a palladium catalyst .

Propriétés

IUPAC Name |

3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO2/c1-9-7-6-8-10(15)11(9)14-16-12(2,3)13(4,5)17-14/h6-8H,15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWPWCJNTASFAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619450 | |

| Record name | 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

631909-35-8 | |

| Record name | 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(Methylthio)phenyl]thiophene-2-carboxylic acid](/img/structure/B1603637.png)

![6,7-Dihydro-4H-pyrano[4,3-D]1,3-thiazole-2-carboxylic acid](/img/structure/B1603644.png)